7-(Difluoromethylidene)-N-(pyridin-2-YL)nonanamide
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Overview
Description
7-(Difluoromethylidene)-N-(pyridin-2-YL)nonanamide is a synthetic organic compound that features a difluoromethylidene group and a pyridin-2-yl moiety
Preparation Methods
The synthesis of 7-(Difluoromethylidene)-N-(pyridin-2-YL)nonanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridin-2-YL Intermediate: This step involves the preparation of the pyridin-2-yl moiety through reactions such as halogenation and subsequent substitution.
Introduction of the Difluoromethylidene Group: The difluoromethylidene group is introduced using reagents like difluorocarbene precursors under specific conditions.
Coupling Reactions: The final step involves coupling the pyridin-2-yl intermediate with the difluoromethylidene group to form the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
7-(Difluoromethylidene)-N-(pyridin-2-YL)nonanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridin-2-yl moiety, often using reagents like sodium hydride or organolithium compounds.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-(Difluoromethylidene)-N-(pyridin-2-YL)nonanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: It is used in the development of advanced materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 7-(Difluoromethylidene)-N-(pyridin-2-YL)nonanamide involves its interaction with specific molecular targets. The difluoromethylidene group can participate in hydrogen bonding and other interactions, while the pyridin-2-yl moiety can interact with aromatic systems and metal ions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 7-(Difluoromethylidene)-N-(pyridin-2-YL)nonanamide include:
Trifluoromethylpyridines: These compounds also contain fluorine atoms and pyridine moieties, but with different substitution patterns.
Imidazo[1,2-a]pyridines: These heterocyclic compounds share structural similarities and are used in similar applications.
Fluorinated Amides: These compounds contain fluorine atoms and amide groups, with varying degrees of fluorination and different alkyl or aryl groups.
The uniqueness of this compound lies in its specific combination of the difluoromethylidene group and the pyridin-2-yl moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
711008-83-2 |
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Molecular Formula |
C15H20F2N2O |
Molecular Weight |
282.33 g/mol |
IUPAC Name |
7-(difluoromethylidene)-N-pyridin-2-ylnonanamide |
InChI |
InChI=1S/C15H20F2N2O/c1-2-12(15(16)17)8-4-3-5-10-14(20)19-13-9-6-7-11-18-13/h6-7,9,11H,2-5,8,10H2,1H3,(H,18,19,20) |
InChI Key |
ICAMJEYVKJZSSU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(F)F)CCCCCC(=O)NC1=CC=CC=N1 |
Origin of Product |
United States |
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